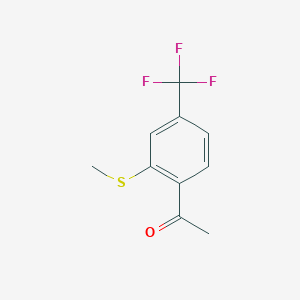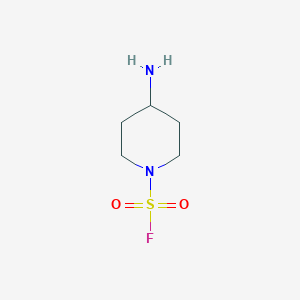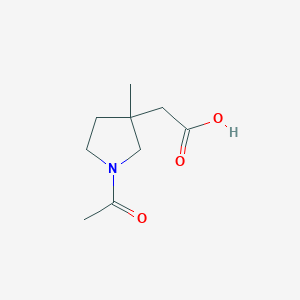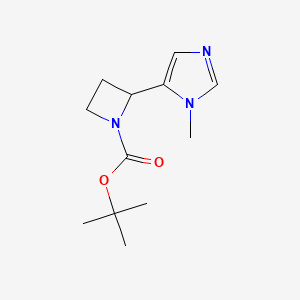
Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo, a chloro, and a nitro substituent on a phenyl ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The process involves the formation of a carbon-nitrogen bond through a cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and chloro substituents on the phenyl ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromo or chloro groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Various oxidized phenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines .
Biology:
- Potential applications in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate is not well-documented. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Comparison:
- tert-Butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate is unique due to the presence of multiple substituents (bromo, chloro, nitro) on the phenyl ring, which can influence its reactivity and potential applications.
- Other similar compounds may have different substituents or functional groups, leading to variations in their chemical behavior and uses.
This detailed article provides a comprehensive overview of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H12BrClN2O4 |
|---|---|
分子量 |
351.58 g/mol |
IUPAC名 |
tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChIキー |
XDVNUSXJHGRQRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)



![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)









